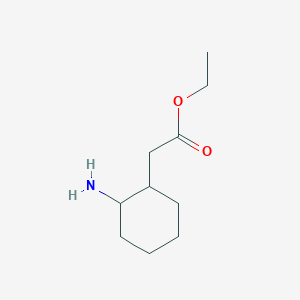
Propiophenone, 2'-amino-3-(dimethylamino)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of both amino and dimethylamino groups attached to the propiophenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride typically involves the reaction of dimethylamine with a suitable precursor. One common method involves the substitution reaction of dimethylamine with 3-chloro-1,2-propanediol in the presence of an alkali such as sodium methoxide. The reaction is carried out in a solvent mixture of water and methanol at controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically involving reducing agents such as lithium aluminum hydride.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and polymers
Mécanisme D'action
The mechanism of action of Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride involves its interaction with specific molecular targets. The amino and dimethylamino groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylamine (Aniline): Similar in structure but lacks the dimethylamino group.
Dimethylamine: Contains the dimethylamino group but lacks the aromatic ring structure.
Uniqueness
Propiophenone, 2’-amino-3-(dimethylamino)-, hydrochloride is unique due to the presence of both amino and dimethylamino groups attached to the aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
51736-48-2 |
|---|---|
Formule moléculaire |
C11H17ClN2O |
Poids moléculaire |
228.72 g/mol |
Nom IUPAC |
1-(2-aminophenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12;/h3-6H,7-8,12H2,1-2H3;1H |
Clé InChI |
SEQKYLMCGILZEE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)C1=CC=CC=C1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



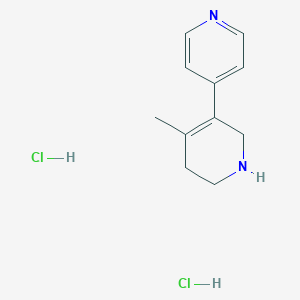
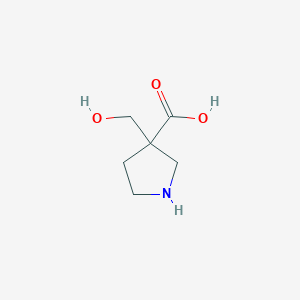
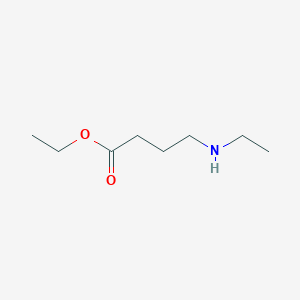
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13547382.png)

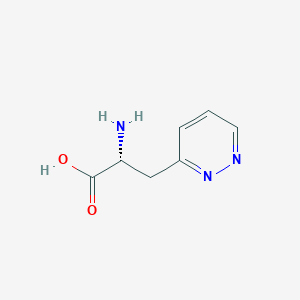

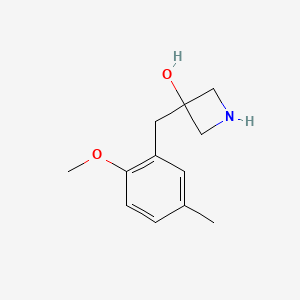
![2-(Benzyloxy)-1-{2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl}ethan-1-one](/img/structure/B13547400.png)
![2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13547414.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylicacidhydrochloride](/img/structure/B13547427.png)

